Amidephrine hydrochloride
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Overview
Description
Amidephrine hydrochloride is a biochemical.
Scientific Research Applications
Pharmacologic Characterization
Amidephrine hydrochloride, a phenethanolamine derivative, shows selective stimulation of the adrenergic α-receptor, leading to effects such as high affinity for α-receptor sites, potent mydriatic action, and smooth muscle stimulation (Dungan, Stanton, & Lish, 1965). Its unique properties include increased potency and duration of α-receptor stimulant action and decreased s-receptor stimulant action, attributed to the methylsulfonamido substituent (Dungan, Stanton, & Lish, 1965).
Cardiovascular Actions
In cardiovascular studies, amidephrine mesylate exhibited potent sympathomimetic effects. Its vasopressor potency was compared with phenylephrine in various animal models, showing a longer duration of action and no tolerance in monkeys after prolonged administration. It induced reflex bradycardia and caused minor alterations in heart rate and myocardial contractile force (Stanton, Dungan, & Lish, 1965).
Adrenergic Receptor Analysis
Amidephrine was used in studies for analyzing adrenergic receptors. For instance, the (-) isomer of amidephrine was effective in causing contraction of the rabbit aortic strip, aiding in the analysis of adrenergic receptors (Buchthal & Jenkinson, 1970). Additionally, it was involved in studies exploring α-adrenoceptor-mediated increases in glycogenolysis in guinea-pig liver slices, demonstrating its effectiveness in stimulating glycogen phosphorylase activity without significantly affecting cyclic AMP levels (Osborn, 1978).
Sympathomimetic Alkylsulfonamidophenethanolamine Study
Amidephrine's sympathomimetic effects are further characterized by its selective stimulation of adrenergic α-receptor sites, as shown in studies analyzing its pharmacological properties. It is notable for its weak s-receptor blocking action and lessened irritant effects on mucous membranes (Dungan, Stanton, & Lish, 1965).
Comparison with Phenylephrine
Studies have compared the toxicity and effects of amidephrine mesylate with phenylephrine hydrochloride, revealing that amidephrine has a lower toxicity profile and causes less irritation, making it an interesting subject for further pharmacological research (Weikel & Harper, 1972).
properties
CAS RN |
58921-07-6 |
---|---|
Product Name |
Amidephrine hydrochloride |
Molecular Formula |
C10H17ClN2O3S |
Molecular Weight |
280.77 |
IUPAC Name |
Methanesulfonamide, N-(3-(1-hydroxy-2-(methylamino)ethyl)phenyl)-, hydrochloride (1:1) |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;/h3-6,10-13H,7H2,1-2H3;1H |
InChI Key |
KROFTUPDCYHRPV-UHFFFAOYSA-N |
SMILES |
CS(=O)(NC1=CC=CC(C(O)CNC)=C1)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amidephrine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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